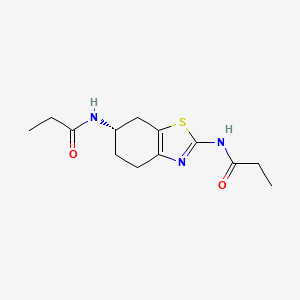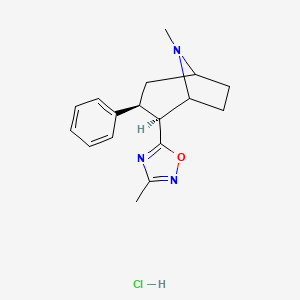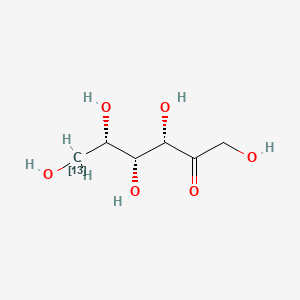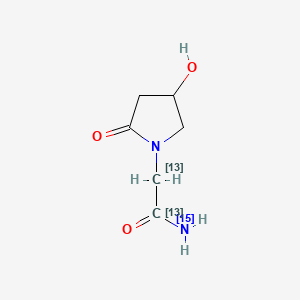![molecular formula C9H12N2O6 B584041 Uridine-[5',5'-D2]](/img/structure/B584041.png)
Uridine-[5',5'-D2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-d2: is a deuterated form of uridine, a pyrimidine nucleoside composed of uracil and ribose. It is primarily used as an internal standard for the quantification of uridine in various analytical applications, such as mass spectrometry . The deuterium atoms in uridine-d2 replace the hydrogen atoms at specific positions, making it useful for tracing and quantification purposes in biochemical and pharmacological studies.
Mechanism of Action
Target of Action
Uridine-[5’,5’-D2] is a variant of uridine, a naturally occurring nucleoside. It primarily targets the uridine monophosphate synthase (UMPS) , a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway . This enzyme plays a crucial role in the synthesis of uridine monophosphate (UMP), a precursor of all pyrimidine nucleotides.
Mode of Action
Uridine-[5’,5’-D2] acts as a competitive inhibitor of certain metabolites of the chemotherapeutic agents fluorouracil and capecitabine . It competes with these metabolites for incorporation into the genetic material of non-cancerous cells, thereby reducing toxicity and cell death associated with these cytotoxic intermediates .
Biochemical Pathways
Uridine metabolism involves three stages: de novo synthesis, salvage synthesis pathway, and catabolism . Uridine-[5’,5’-D2] is involved in these pathways and contributes to the maintenance of metabolic homeostasis during growth and cellular stress . It is also involved in the non-oxidative pentose phosphate pathway and glycolysis .
Pharmacokinetics
It is known that uridine triacetate, a prodrug of uridine, delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself . The biosynthesis of uridine is regulated by the liver and adipose tissues, and the excretion of uridine is mainly achieved via the kidneys or by pyrimidine catabolism in tissues .
Result of Action
The primary result of the action of Uridine-[5’,5’-D2] is the reduction of toxicity and cell death associated with the cytotoxic intermediates of fluorouracil and capecitabine . This allows for higher doses of these chemotherapeutic agents to be administered, improving their efficacy and reducing toxic side effects .
Action Environment
The action of Uridine-[5’,5’-D2] can be influenced by various environmental factors. For instance, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . Furthermore, the maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
Biochemical Analysis
Biochemical Properties
Uridine-[5’,5’-D2] participates in numerous biochemical reactions. It interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . This interaction is crucial for the metabolism of uridine and the regulation of various cellular processes .
Cellular Effects
Uridine-[5’,5’-D2] has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, uridine is known to affect protein metabolism through O-GlcNAc modification .
Molecular Mechanism
The molecular mechanism of Uridine-[5’,5’-D2] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine-[5’,5’-D2] change over time. It has been observed that uridine supplementation can alleviate lung injury, inflammation, tissue iron level, and lipid peroxidation . Moreover, the expression of ferroptosis biomarkers, including SLC7A11, GPX4, and HO-1, were upregulated, while lipid synthesis gene (ACSL4) expression was greatly restricted by uridine supplementation .
Dosage Effects in Animal Models
The effects of Uridine-[5’,5’-D2] vary with different dosages in animal models. Uridine is generally considered safe and effective when taken in doses totaling 500–1,000 mg daily
Metabolic Pathways
Uridine-[5’,5’-D2] is involved in several metabolic pathways. It promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Transport and Distribution
Uridine-[5’,5’-D2] is transported and distributed within cells and tissues. Plasma uridine enters cells through nucleoside transporter . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
Subcellular Localization
It is known that uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine-d2 can be synthesized through the deuteration of uridine. The process involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. One common method is to use deuterium oxide (D2O) as the deuterating agent under specific reaction conditions .
Industrial Production Methods: Industrial production of uridine-d2 typically involves large-scale deuteration processes. These processes are carried out in specialized reactors where uridine is exposed to deuterium gas or deuterium oxide under controlled temperature and pressure conditions. The resulting product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Uridine-d2 undergoes various chemical reactions similar to those of non-deuterated uridine. These reactions include:
Oxidation: Uridine-d2 can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert uridine-d2 into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the ribose or uracil moieties, leading to the formation of various uridine analogs
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions
Major Products: The major products formed from these reactions include various uridine analogs and derivatives, such as pseudouridine and fluorinated uridine analogs .
Scientific Research Applications
Chemistry: Uridine-d2 is used as an internal standard in mass spectrometry for the quantification of uridine and its metabolites. It helps in accurate measurement and analysis of nucleosides in complex biological samples .
Biology: In biological research, uridine-d2 is used to study RNA metabolism and dynamics. It is incorporated into newly synthesized RNA, allowing researchers to track RNA synthesis and degradation processes .
Medicine: Uridine-d2 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of uridine and its analogs. It is also used in the development of nucleoside-based drugs .
Industry: In the pharmaceutical industry, uridine-d2 is used in the quality control and validation of analytical methods for nucleoside drugs. It ensures the accuracy and reliability of analytical results .
Comparison with Similar Compounds
Uridine: The non-deuterated form of uridine, commonly found in RNA.
Pseudouridine: An isomer of uridine that is commonly found in RNA and has unique structural properties.
Fluorinated Uridine Analogs: These analogs have fluorine atoms replacing hydrogen atoms, making them useful in antiviral and anticancer research
Uniqueness of Uridine-d2: Uridine-d2 is unique due to the presence of deuterium atoms, which makes it an excellent internal standard for analytical applications. Its deuterated nature allows for precise quantification and tracing in biochemical studies, providing valuable insights into nucleoside metabolism and dynamics .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-APTDQHSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)

![L-[5-13C]Sorbose](/img/structure/B583974.png)




